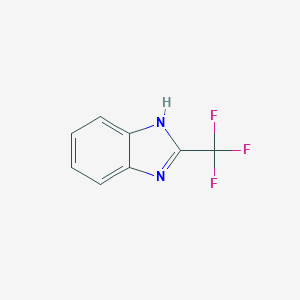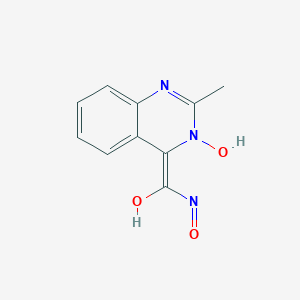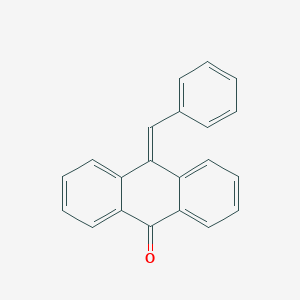
10-Benzylideneanthracen-9(10h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Benzylideneanthracen-9(10h)-one, also known as BAO, is an organic compound that belongs to the class of anthracene derivatives. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 10-Benzylideneanthracen-9(10h)-one is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and bacteria. It has also been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
10-Benzylideneanthracen-9(10h)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 10-Benzylideneanthracen-9(10h)-one has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 10-Benzylideneanthracen-9(10h)-one in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, making it a reliable compound for experiments. However, one of the limitations of using 10-Benzylideneanthracen-9(10h)-one is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 10-Benzylideneanthracen-9(10h)-one. One potential area of research is the development of new drugs based on the structure of 10-Benzylideneanthracen-9(10h)-one. Another area of research is the study of the mechanism of action of 10-Benzylideneanthracen-9(10h)-one, which could lead to a better understanding of its potential applications in medicine. Additionally, the study of 10-Benzylideneanthracen-9(10h)-one could lead to the development of new antibiotics and antifungal agents.
Métodos De Síntesis
The synthesis of 10-Benzylideneanthracen-9(10h)-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction and the Friedel-Crafts reaction. In the Claisen-Schmidt condensation reaction, benzaldehyde and anthracene are mixed in the presence of a base catalyst to form 10-Benzylideneanthracen-9(10h)-one. In the Friedel-Crafts reaction, benzyl chloride and anthracene are mixed in the presence of a Lewis acid catalyst to form 10-Benzylideneanthracen-9(10h)-one.
Aplicaciones Científicas De Investigación
10-Benzylideneanthracen-9(10h)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antitumor, antibacterial, and antifungal activities. 10-Benzylideneanthracen-9(10h)-one has also been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
14343-92-1 |
|---|---|
Nombre del producto |
10-Benzylideneanthracen-9(10h)-one |
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
10-benzylideneanthracen-9-one |
InChI |
InChI=1S/C21H14O/c22-21-18-12-6-4-10-16(18)20(14-15-8-2-1-3-9-15)17-11-5-7-13-19(17)21/h1-14H |
Clave InChI |
ZBDXDMJVRUZKDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Otros números CAS |
14343-92-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



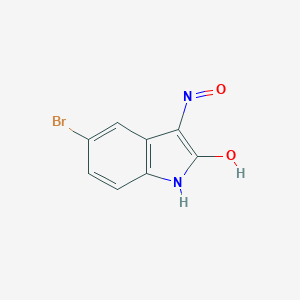
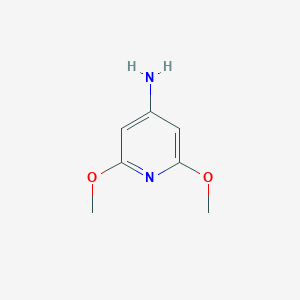
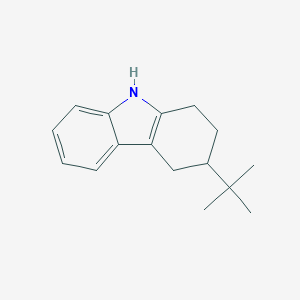
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
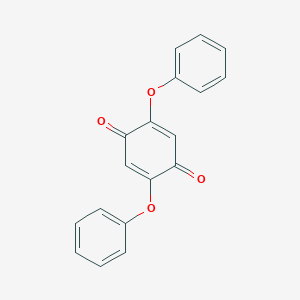
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
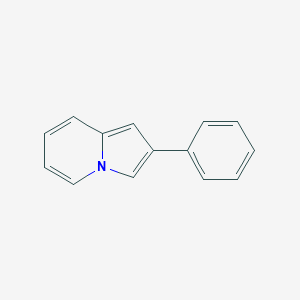
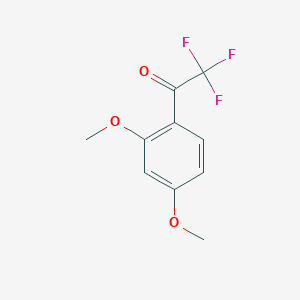
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
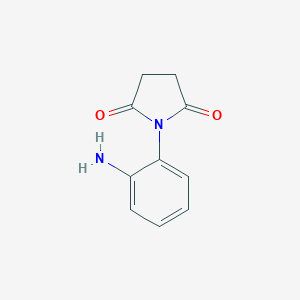
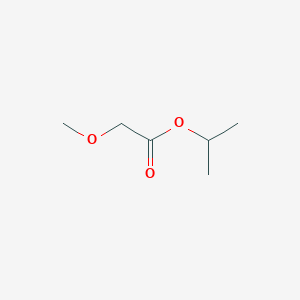
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
